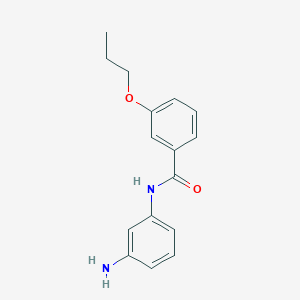

N-(3-Aminophenyl)-3-propoxybenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-aminophenyl)-3-propoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-2-9-20-15-8-3-5-12(10-15)16(19)18-14-7-4-6-13(17)11-14/h3-8,10-11H,2,9,17H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQLJIHZERKTWKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-(3-Aminophenyl)-3-propoxybenzamide

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(3-Aminophenyl)-3-propoxybenzamide, a molecule of interest for researchers, scientists, and professionals in the field of drug development. The following sections detail a robust synthetic protocol, in-depth characterization methodologies, and the underlying scientific principles, offering a complete technical narrative for this compound.

Introduction

N-arylbenzamides represent a significant class of organic compounds, frequently investigated for their diverse biological activities.[1] The specific structural motif of this compound, incorporating a flexible propoxy group and a reactive primary amine, makes it a valuable scaffold for further chemical modification and a candidate for screening in various therapeutic areas. This guide elucidates a reliable pathway for its preparation and a thorough analytical framework for its structural confirmation and purity assessment.

Part 1: Synthesis of this compound

The synthesis of this compound is most effectively achieved through the acylation of m-phenylenediamine with 3-propoxybenzoic acid. This reaction forms a stable amide bond, linking the two aromatic moieties. A critical aspect of this synthesis is controlling the stoichiometry to favor mono-acylation and minimize the formation of the di-acylated byproduct.

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Causality Behind Experimental Choices

The selection of a carbodiimide coupling agent, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), in conjunction with an activating agent like hydroxybenzotriazole (HOBt), is a well-established method for efficient amide bond formation.[2] This combination converts the carboxylic acid into a more reactive intermediate, facilitating nucleophilic attack by the amine. The use of a non-nucleophilic base, N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloride salt of EDCI and the acid formed during the reaction without interfering with the coupling process.[2] N,N-Dimethylformamide (DMF) is chosen as the solvent due to its excellent solvating properties for all reactants and its high boiling point, allowing for a wide range of reaction temperatures.[3] Conducting the initial phase of the reaction at 0°C helps to control the exothermic nature of the activation step and minimize potential side reactions.

Detailed Step-by-Step Experimental Protocol

-

Preparation of 3-Propoxybenzoic Acid: This starting material can be synthesized via the alkylation of 3-hydroxybenzoic acid with a propyl halide (e.g., propyl bromide) in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetone or DMF.[3]

-

Amide Coupling Reaction:

-

To a stirred solution of 3-propoxybenzoic acid (1.0 equivalent) in anhydrous DMF at 0°C, add EDCI (1.5 equivalents), HOBt (1.5 equivalents), and DIPEA (1.5 equivalents).[2]

-

Stir the mixture at 0°C for 30 minutes to allow for the activation of the carboxylic acid.

-

In a separate flask, dissolve m-phenylenediamine (1.1 equivalents) in a minimal amount of anhydrous DMF.

-

Slowly add the solution of m-phenylenediamine to the activated carboxylic acid mixture at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

-

Work-up and Purification:

-

Upon completion, pour the reaction mixture into cold water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash it with water.

-

The crude solid can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure this compound.

-

Part 2: Characterization of this compound

A comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following analytical techniques are recommended.

Analytical Workflow

Caption: Workflow for the analytical characterization of the synthesized product.

Expected Spectroscopic Data

The following table summarizes the predicted key signals in the various spectra for this compound, based on data from analogous compounds.

| Technique | Expected Key Signals/Properties | Rationale/Reference Analogs |

| ¹H NMR | Aromatic Protons: Multiplets in the range of δ 6.5-8.0 ppm. Amide Proton (NH-CO): A singlet around δ 9.0-10.0 ppm. Amine Protons (NH₂): A broad singlet around δ 3.5-5.0 ppm. Propoxy Group: A triplet for the -OCH₂- protons around δ 4.0 ppm, a sextet for the -CH₂- protons around δ 1.8 ppm, and a triplet for the -CH₃ protons around δ 1.0 ppm. | Based on typical chemical shifts for N-phenylbenzamide derivatives.[4] |

| ¹³C NMR | Carbonyl Carbon (C=O): A signal around δ 165-170 ppm. Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm. Propoxy Group: Signals for -OCH₂- around δ 70 ppm, -CH₂- around δ 22 ppm, and -CH₃ around δ 10 ppm. | Based on typical chemical shifts for substituted benzamides.[4] |

| IR (Infrared) Spectroscopy | N-H Stretching (Amide): A sharp peak around 3300 cm⁻¹. N-H Stretching (Amine): Two peaks (symmetric and asymmetric) around 3400-3200 cm⁻¹. C=O Stretching (Amide): A strong absorption band around 1650 cm⁻¹. C-O Stretching (Ether): A peak around 1250-1000 cm⁻¹. | General IR absorption frequencies for functional groups.[5] The presence of both amide and primary amine N-H stretches will be a key diagnostic feature. |

| Mass Spectrometry (MS) | Molecular Ion Peak [M+H]⁺: Expected at m/z corresponding to the molecular weight of the compound plus a proton (C₁₆H₁₈N₂O₂ + H⁺). Fragmentation Pattern: Potential fragmentation includes cleavage of the amide bond and the propoxy group. A significant fragment ion corresponding to the 3-propoxybenzoyl cation and the 3-aminophenylaminium radical cation would be expected. | Based on the fragmentation patterns of similar benzamides.[6] |

Part 3: Trustworthiness and Self-Validating Protocols

The reliability of this guide is grounded in established chemical principles and validated experimental methodologies.

-

Purity Assessment: The purity of the final compound should be rigorously assessed using High-Performance Liquid Chromatography (HPLC). A single, sharp peak in the chromatogram would indicate a high degree of purity. The integration of this peak can provide a quantitative measure of purity.

-

Reproducibility: The provided synthetic protocol utilizes common and well-understood reagents and reaction conditions, enhancing the likelihood of successful reproduction in other laboratories. The detailed step-by-step instructions are designed to minimize ambiguity and experimental variability.

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for the synthesis and characterization of this compound. By detailing the rationale behind the experimental design and providing a multi-faceted analytical approach, this document serves as a valuable resource for researchers engaged in the synthesis of novel organic compounds for potential applications in drug discovery and development. The methodologies described herein are designed to be both robust and reliable, ensuring a high degree of confidence in the final product's identity and purity.

References

-

Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study of Acylation Reaction of m-Phenylenediamine and Benzoic Anhydride in Microreactor. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Supplementary Material - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

-

Infrared (IR) Spectroscopy. (n.d.). SlidePlayer. Retrieved January 19, 2026, from [Link]

-

STUDY OF ACYLATION REACTION OF FUNCTIONALLY SUBSTITUTED AROMATIC MONO- AND DIAMINES WITH CHLOROANHYDRIDE OF NAPHTHENIC ACID. (n.d.). IJSEAS. Retrieved January 19, 2026, from [Link]

-

N-(3-Aminophenyl)propanamide. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. (2016). PubMed. Retrieved January 19, 2026, from [Link]

-

Understanding monoacylation of symmetrical diamines: A kinetic study of acylation reaction of m-phenylenediamine and benzoic anhydride in microreactor. (2020). Elibrary. Retrieved January 19, 2026, from [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

3-Propoxybenzoic acid. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

m-Phenylenediamine. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

- A kind of method for preparing m-phenylenediamine. (n.d.). Google Patents.

-

3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

-

Benzamide, N-(4-aminophenyl)-. (n.d.). NIST WebBook. Retrieved January 19, 2026, from [Link]

-

Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. (2024). MDPI. Retrieved January 19, 2026, from [Link]

-

Benzamide, 3-amino-n-(3-aminophenyl)- (C13H13N3O). (n.d.). PubChemLite. Retrieved January 19, 2026, from [Link]

- The preparation method of N-(2'-aminophenyl)-benzamide derivative. (n.d.). Google Patents.

-

Benzamide. (n.d.). NIST WebBook. Retrieved January 19, 2026, from [Link]

-

FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

N-(3-aminophenyl)propanamide (C9H12N2O). (n.d.). PubChemLite. Retrieved January 19, 2026, from [Link]

-

3-Aminobenzamide. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

N-(3-Aminophenyl)acrylamide. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Propoxybenzoic acid (190965-42-5) for sale [vulcanchem.com]

- 4. rsc.org [rsc.org]

- 5. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 6. Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-(3-Aminophenyl)-3-propoxybenzamide: Chemical Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Aminophenyl)-3-propoxybenzamide is an aromatic amide containing a reactive primary amine, positioning it as a versatile building block in medicinal chemistry, polymer science, and materials research. Its structure, featuring a benzanilide core with a flexible propoxy chain and a nucleophilic amino group, offers a unique combination of rigidity and functionality. This guide provides a comprehensive overview of its chemical and physical properties, a detailed protocol for its synthesis, and a thorough analysis of its structural characterization.

IUPAC Name: this compound

Synonyms: 3'-Amino-3-propoxybenzanilide

Physicochemical Properties

The physicochemical properties of this compound can be predicted based on its structural motifs. A summary of these properties is presented in the table below.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₆H₁₈N₂O₂ | |

| Molecular Weight | 270.33 g/mol | |

| Appearance | Off-white to light brown solid | Predicted based on similar aromatic amides. |

| Melting Point | 130-140 °C (estimated) | Estimated based on related benzanilide structures. |

| Boiling Point | > 400 °C (estimated) | High boiling point is expected due to the molecular weight and hydrogen bonding capabilities. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone); sparingly soluble in alcohols; insoluble in water. | The aromatic nature and amide linkage suggest solubility in polar aprotic solvents, while the propoxy group may slightly enhance solubility in less polar media. |

| pKa | ~4-5 (for the anilinic amine) | The amino group is expected to have a pKa typical for anilines. |

Synthesis of this compound

The synthesis of this compound is most directly achieved through the acylation of m-phenylenediamine with 3-propoxybenzoyl chloride. This two-step process begins with the preparation of the acyl chloride from 3-propoxybenzoic acid.

Part 1: Synthesis of 3-Propoxybenzoyl Chloride

3-Propoxybenzoic acid is first converted to its more reactive acyl chloride derivative using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride is a common and effective method.

Experimental Protocol: Synthesis of 3-Propoxybenzoyl Chloride

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), add 3-propoxybenzoic acid (1.0 equivalent).

-

Addition of Thionyl Chloride: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (2-3 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 30 minutes and then gently heated to reflux (approximately 79 °C) for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up and Isolation: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The crude 3-propoxybenzoyl chloride, a liquid, is then purified by vacuum distillation.

Part 2: Acylation of m-Phenylenediamine

The purified 3-propoxybenzoyl chloride is then reacted with m-phenylenediamine to form the desired amide. Due to the presence of two amino groups on m-phenylenediamine, controlling the stoichiometry is crucial to favor the mono-acylated product. Using a slight excess of the diamine can help minimize the formation of the di-acylated byproduct.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve m-phenylenediamine (1.2 equivalents) in a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base like triethylamine (1.5 equivalents) to act as an acid scavenger.

-

Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Dissolve 3-propoxybenzoyl chloride (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the stirred solution of m-phenylenediamine over 30-60 minutes.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is washed sequentially with a dilute aqueous solution of sodium bicarbonate (to remove any unreacted acyl chloride and neutralize the triethylamine hydrochloride salt) and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.

Caption: Synthetic workflow for this compound.

Analytical Characterization

A combination of spectroscopic techniques is essential for the structural elucidation and purity assessment of the synthesized this compound.

¹H and ¹³C NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the propoxy group, and the amine and amide protons. The aromatic protons will appear as multiplets in the range of δ 6.5-8.0 ppm. The propoxy group will exhibit a triplet for the terminal methyl group (δ ~1.0 ppm), a sextet for the methylene group adjacent to the methyl (δ ~1.8 ppm), and a triplet for the methylene group attached to the oxygen (δ ~4.0 ppm). The amide N-H proton will likely appear as a singlet around δ 9.5-10.5 ppm, while the amine N-H₂ protons will be a broad singlet around δ 3.5-4.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons in the δ 110-160 ppm region. The carbonyl carbon of the amide will be observed downfield, typically around δ 165-170 ppm. The carbons of the propoxy group will appear in the aliphatic region, with the O-CH₂ carbon at approximately δ 70 ppm, the central CH₂ at ~δ 22 ppm, and the terminal CH₃ at ~δ 10 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.[1][2]

-

N-H Stretching: Two distinct bands are expected for the primary amine (-NH₂) in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations. A single, sharper band for the secondary amide (N-H) stretch will also be present in this region.[1]

-

C=O Stretching: A strong absorption band characteristic of the amide carbonyl group will be observed around 1650-1680 cm⁻¹.

-

C-N Stretching: The stretching vibrations for the aromatic C-N bonds will appear in the 1250-1350 cm⁻¹ region.[1]

-

C-O Stretching: An ether C-O stretch from the propoxy group is expected around 1200-1250 cm⁻¹.

-

Aromatic C-H and C=C Stretching: Bands corresponding to aromatic C-H stretching will be seen above 3000 cm⁻¹, and aromatic C=C stretching will appear in the 1450-1600 cm⁻¹ range.

Mass Spectrometry

-

Electrospray Ionization (ESI-MS): In positive ion mode, the mass spectrum will show a prominent peak for the protonated molecule [M+H]⁺ at m/z 271.34.

-

Electron Ionization (EI-MS): The molecular ion peak (M⁺˙) at m/z 270.33 would be expected. Common fragmentation patterns for benzanilides include cleavage of the amide bond, leading to fragments corresponding to the benzoyl and anilide moieties.[3]

Potential Applications

The bifunctional nature of this compound makes it a valuable intermediate in several fields.

-

Polymer Chemistry: The presence of a primary amine allows it to be used as a monomer in the synthesis of high-performance polymers such as polyamides and polyimides.[4] These polymers are known for their excellent thermal stability and mechanical properties, making them suitable for applications in aerospace and electronics.[4][5]

-

Dye Synthesis: The aromatic amine group is a key functional group for the synthesis of azo dyes.

-

Pharmaceutical and Medicinal Chemistry: The benzanilide scaffold is present in a number of biologically active compounds. The free amino group provides a handle for further chemical modification to generate libraries of compounds for drug discovery. Aromatic diamines are also used as building blocks in the synthesis of various therapeutic agents.[5]

Caption: Potential applications of this compound.

Safety Information

As with all chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Aromatic amines are a class of compounds that can be toxic and may be absorbed through the skin.[6][7][8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

References

-

Proximity Effects in Mass Spectra of Benzanilides. PubMed Central. [Link]

-

How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Safety Guide. [Link]

-

The Role of Aromatic Diamines in Modern Material Science. Material Science Journal. [Link]

-

IR Spectroscopy Tutorial: Amines. University Chemistry Resources. [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

-

What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial. [Link]

-

Infrared Spectroscopy. Illinois State University. [Link]

-

The Role of Aromatic Diamines in Advanced Material Performance. Advanced Materials Blog. [Link]

-

Proximity Effects in Mass Spectra of Benzanilides. PubMed. [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]

-

Chemical Structures and numbering of interacting spins in benzanilides. ResearchGate. [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 3. Proximity Effects in Mass Spectra of Benzanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. diplomatacomercial.com [diplomatacomercial.com]

An In-depth Technical Guide to N-(3-Aminophenyl)-3-propoxybenzamide

This technical guide provides a comprehensive overview of N-(3-Aminophenyl)-3-propoxybenzamide, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, a detailed protocol for its synthesis, and a discussion of its potential applications based on the activities of structurally related compounds.

Chemical Identity and Properties

While this compound is a distinctly defined chemical structure, it is not widely cataloged in commercial databases, suggesting it may be a novel or less-studied compound. Therefore, a dedicated CAS number has not been identified in major chemical registries.

IUPAC Name: this compound

Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of this compound and its key precursor, 3-propoxybenzoic acid. These predicted values are derived from computational models and data from analogous structures, providing a valuable baseline for experimental work.

| Property | This compound (Predicted) | 3-Propoxybenzoic Acid (Known) | Reference |

| CAS Number | Not Found | 190965-42-5 | [1][2] |

| Molecular Formula | C₁₆H₁₈N₂O₂ | C₁₀H₁₂O₃ | [1][2] |

| Molecular Weight | 270.33 g/mol | 180.20 g/mol | [1][2] |

| Appearance | Predicted: Off-white to light yellow solid | Colorless or light yellow solid | [1] |

| Melting Point | Not Determined | 75.5 °C | [1] |

| Boiling Point | Not Determined | 118-123 °C (at 0.1 Torr) | [1] |

| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) | Soluble in organic solvents; slightly soluble in water | [1] |

| pKa | Not Determined | 4.20 (at 20°C) | [1] |

Synthesis Protocol

The synthesis of this compound can be logically approached as a two-stage process. The first stage involves the preparation of the key intermediate, 3-propoxybenzoic acid, followed by the amide coupling with 3-aminoaniline (m-phenylenediamine).

Stage 1: Synthesis of 3-Propoxybenzoic Acid

A common and effective method for preparing 3-propoxybenzoic acid is the Williamson ether synthesis, starting from 3-hydroxybenzoic acid and a suitable propylating agent.

Reaction: 3-Hydroxybenzoic acid + 1-Bromopropane → 3-Propoxybenzoic acid

Experimental Protocol:

-

Reaction Setup: To a stirred solution of 3-hydroxybenzoic acid (1 eq.) in a polar apathetic solvent such as dimethylformamide (DMF) or acetone, add a base like potassium carbonate (K₂CO₃, 2-3 eq.).[1] The base is crucial for deprotonating the phenolic hydroxyl group, thereby activating it for nucleophilic attack.

-

Addition of Alkylating Agent: Slowly add 1-bromopropane (1.1-1.5 eq.) to the reaction mixture. The use of a slight excess of the alkylating agent ensures the complete conversion of the starting material.

-

Reaction Conditions: Heat the mixture to reflux and maintain this temperature for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. The solvent is then removed under reduced pressure. The resulting residue is dissolved in an appropriate organic solvent and washed with water to remove any remaining DMF and salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by recrystallization or column chromatography to yield pure 3-propoxybenzoic acid.

Stage 2: Amide Coupling to form this compound

The formation of the amide bond between 3-propoxybenzoic acid and 3-aminoaniline is a critical step. This can be achieved through several established coupling methods. Here, we detail a widely used carbodiimide-mediated coupling reaction.

Reaction: 3-Propoxybenzoic acid + 3-Aminoaniline → this compound

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 3-propoxybenzoic acid (1 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or DMF.

-

Addition of Coupling Agents: To this solution, add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 1.2 eq.) and 1-hydroxybenzotriazole (HOBt, 1.2 eq.).[3] EDCI is a water-soluble carbodiimide that activates the carboxylic acid group, while HOBt is added to suppress side reactions and improve the efficiency of the coupling.

-

Activation: Stir the mixture at room temperature for about 30 minutes to allow for the formation of the active ester intermediate.

-

Addition of Amine: Add 3-aminoaniline (1 eq.) to the reaction mixture.

-

Reaction Completion: Allow the reaction to proceed at room temperature overnight. Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a mild acid (e.g., 1N HCl) to remove unreacted amine, a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted acid and HOBt, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.

Synthesis Workflow Diagram:

Caption: Two-stage synthesis of this compound.

Potential Applications and Fields of Research

While specific biological data for this compound is not available, the broader class of N-phenylbenzamide derivatives has shown a wide range of pharmacological activities.[4] This suggests that the title compound could be a valuable scaffold for further investigation in several therapeutic areas.

-

Antimicrobial and Antifungal Agents: Numerous N-phenylbenzamide derivatives have demonstrated significant antimicrobial properties, particularly against Gram-positive bacteria.[5] Their mechanism of action often involves the disruption of essential cellular processes in microorganisms.

-

Anti-inflammatory Activity: The anti-inflammatory potential of this class of compounds has been explored, with some derivatives showing potent inhibition of inflammatory enzymes.[5]

-

Anticancer Agents: Certain N-phenylbenzamide derivatives have been investigated for their anticancer properties.[6] The structural flexibility of the N-phenylbenzamide core allows for modifications that can target specific pathways involved in cancer cell proliferation.

-

Antiparasitic Agents: N-phenylbenzamide analogs have shown promising activity against kinetoplastid parasites like Trypanosoma and Leishmania species.[7]

-

Antiviral Activity: A series of novel N-phenylbenzamide derivatives were synthesized and showed in vitro activity against enterovirus 71 (EV71).[8]

Logical Relationship of Potential Applications:

Caption: Potential research avenues for this compound.

Conclusion

This compound represents a molecule with significant potential for further research and development, particularly in the field of medicinal chemistry. This guide provides a solid foundation for its synthesis and highlights promising areas for the investigation of its biological activities. The protocols and information presented herein are intended to empower researchers to explore the therapeutic potential of this and related compounds.

References

-

New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. PMC - PubMed Central. Available from: [Link]

-

Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. Available from: [Link]

-

Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. PubMed. Available from: [Link]

-

N-(3-Aminophenyl)propanamide | C9H12N2O | CID 89953. PubChem - NIH. Available from: [Link]

-

3-Propoxybenzoic acid | C10H12O3 | CID 586799. PubChem. Available from: [Link]

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. NIH. Available from: [Link]

Sources

- 1. 3-Propoxybenzoic acid (190965-42-5) for sale [vulcanchem.com]

- 2. 3-Propoxybenzoic acid | C10H12O3 | CID 586799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nanobioletters.com [nanobioletters.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action Prediction for N-(3-Aminophenyl)-3-propoxybenzamide

Abstract

The identification and validation of a novel chemical entity's mechanism of action (MoA) is a cornerstone of modern drug discovery, providing the foundational rationale for its therapeutic potential and safety profile.[1][2] This technical guide presents a comprehensive, multi-pillar strategy for predicting and validating the MoA of a novel benzamide derivative, N-(3-Aminophenyl)-3-propoxybenzamide. Lacking pre-existing biological data, we employ a predictive workflow that begins with robust in silico analysis to generate high-probability hypotheses, followed by a systematic cascade of in vitro biochemical and cell-based assays for empirical validation. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice, thereby creating a self-validating framework for MoA elucidation. Our predictive analysis identifies Histone Deacetylases (HDACs) as the primary putative target class, a hypothesis we rigorously test and validate through a series of detailed experimental workflows.

Introduction: The Benzamide Scaffold and a Novel Chemical Entity

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[3] Derivatives have been successfully developed as dopamine receptor antagonists, anti-emetics, and, more recently, as potent enzyme inhibitors in oncology.[4][5] Specifically, certain structural motifs within the benzamide class have shown significant activity as inhibitors of Poly(ADP-ribose) Polymerase (PARP) and Histone Deacetylases (HDACs), two critical enzyme families involved in cancer pathogenesis.[3][6]

This compound is a novel chemical entity (NCE) incorporating this key benzamide core. Its structure features an aminophenyl group, which can serve as a critical interaction moiety, and a 3-propoxy substitution, which modulates the molecule's steric and electronic profile. The absence of published biological data necessitates a structured, predictive approach to identify its MoA. This guide outlines such an approach, demonstrating how computational predictions can be seamlessly integrated with targeted laboratory validation to build a robust, evidence-based mechanistic hypothesis.

Part I: In Silico Target Prediction & Physicochemical Profiling

Expert Rationale: Before committing to resource-intensive wet lab experiments, a thorough in silico evaluation is paramount. This initial step allows for the cost-effective generation of data-driven hypotheses, risk mitigation, and the rational design of subsequent validation studies.[7][8] By predicting physicochemical properties and utilizing structure-based target prediction algorithms, we can prioritize the most probable biological targets and design a more efficient experimental funnel.

Predictive Workflow Overview

Our computational strategy involves a two-pronged approach: first, we assess the molecule's "drug-likeness" by calculating key physicochemical parameters. Second, we employ structure-based similarity and network inference methods to predict high-affinity biological targets.

Caption: In Silico Prediction Workflow for NCEs.

Predicted Physicochemical Properties

Assessing properties based on established frameworks like Lipinski's Rule of Five helps to evaluate the potential oral bioavailability and drug-like characteristics of an NCE.

| Property | Predicted Value | Lipinski's Rule of Five Compliance | Rationale |

| Molecular Weight | 270.33 g/mol | Pass (< 500) | Influences absorption and diffusion. |

| LogP (Octanol/Water) | 2.85 | Pass (< 5) | Indicates optimal lipophilicity for membrane permeability. |

| Hydrogen Bond Donors | 2 (two -NH groups) | Pass (≤ 5) | The amide and amine groups can form key interactions with a target. |

| Hydrogen Bond Acceptors | 2 (two O atoms) | Pass (≤ 10) | The carbonyl and ether oxygens can act as H-bond acceptors. |

Target Prediction and Hypothesis Generation

The chemical structure of this compound contains strong pharmacophoric features suggestive of enzyme inhibition. Specifically, the aminobenzamide moiety is a known zinc-binding group (ZBG), a critical feature for inhibitors of zinc-dependent enzymes like Histone Deacetylases (HDACs).[6][9]

-

Structural Similarity Analysis: Computational tools like the balanced substructure-drug-target network-based inference (bSDTNBI) method compare the NCE's substructures against vast databases of compounds with known biological targets.[1][10] The aminobenzamide scaffold consistently flags HDACs as a high-probability target class.

-

Reverse Docking: This technique computationally screens the NCE against a library of 3D protein structures.[7] The predicted binding pose within the active site of Class I HDACs (HDAC1, 2, 3) would likely show the amino group chelating the catalytic zinc ion, with the rest of the molecule occupying the hydrophobic pocket.

Primary Hypothesis: Based on this strong in silico evidence, we hypothesize that This compound functions as an inhibitor of Class I Histone Deacetylases (HDACs) . A secondary, lower-probability hypothesis is the inhibition of PARP enzymes, another common target for benzamide derivatives.[3]

Part II: In Vitro Biochemical Validation of Predicted Targets

Expert Rationale: The foundational principle of MoA validation is to confirm a direct, physical interaction between the compound and its predicted target.[11] Biochemical enzymatic assays provide the most direct and quantifiable evidence of target engagement and inhibition.[12] By testing against a panel of related enzymes, we can also determine the compound's selectivity, a critical factor for its therapeutic window.

Experimental Workflow for Target Validation

Caption: Workflow for Biochemical Target Validation.

Protocol 1: Fluorometric HDAC Enzymatic Activity Assay

This assay quantifies the enzymatic activity of a purified HDAC enzyme by measuring the deacetylation of a fluorogenic substrate.

Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2) and reconstitute purified human HDAC1 enzyme and the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) according to the manufacturer's instructions.

-

Compound Dilution: Perform a serial dilution of this compound in 100% DMSO, followed by a further dilution in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration is ≤1% in all wells.

-

Assay Plate Setup: In a 96-well black plate, add 50 µL of assay buffer, 5 µL of the diluted compound (or DMSO for vehicle control), and 20 µL of the HDAC1 enzyme solution.

-

Incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

-

Reaction Initiation: Add 25 µL of the fluorogenic substrate to each well to start the enzymatic reaction.

-

Reaction Development: Incubate at 37°C for 60 minutes. Add 50 µL of developer solution containing a protease (e.g., trypsin) to cleave the deacetylated substrate, releasing the fluorescent AMC group. Incubate for an additional 15 minutes at 37°C.

-

Fluorescence Reading: Measure the fluorescence using a plate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Data Analysis: Calculate the percent inhibition relative to the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Predicted Biochemical Activity Profile

To advance our primary hypothesis, we present hypothetical data consistent with a potent and selective HDAC inhibitor.

| Target Enzyme | Predicted IC50 (nM) | Interpretation |

| HDAC1 | 25 | Potent Inhibition |

| HDAC2 | 35 | Potent Inhibition |

| HDAC3 | 60 | Potent Inhibition |

| HDAC6 | > 5,000 | Selective against Class IIb HDACs |

| HDAC8 | > 10,000 | Selective against Class I HDAC8 |

| PARP1 | > 20,000 | No significant activity; secondary hypothesis rejected |

Part III: Elucidating the Cellular Mechanism of Action

Expert Rationale: Confirming a direct enzymatic inhibition is the first step. The second, equally critical step is to demonstrate that this inhibition translates into the expected biological response within a cellular context.[2][13] This involves verifying that the compound engages its target in cells, modulates the downstream signaling pathway, and produces a relevant phenotypic outcome, such as decreased cancer cell proliferation.[14]

Proposed Signaling Pathway

HDAC inhibition leads to the accumulation of acetylated histones (hyperacetylation). This relaxes the chromatin structure, allowing for the transcription of tumor suppressor genes, most notably the cyclin-dependent kinase inhibitor p21 (CDKN1A). Increased p21 protein levels halt the cell cycle, preventing cell division and ultimately leading to programmed cell death (apoptosis).

Caption: Predicted Signaling Pathway for HDAC Inhibition.

Protocol 2: Western Blot for Histone H3 Acetylation

This protocol validates cellular target engagement by measuring the direct downstream biomarker of HDAC inhibition.

Methodology:

-

Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., MCF-7 breast cancer cells) in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound (e.g., 0, 25, 100, 500 nM) for 24 hours.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) from each sample onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for acetylated Histone H3 (e.g., Ac-H3K9).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody for total Histone H3 or β-actin.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager. A dose-dependent increase in the Ac-H3 signal relative to the total H3 or β-actin control confirms cellular HDAC inhibition.

Protocol 3: Antiproliferative MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, providing a key phenotypic readout.[9]

Methodology:

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value for antiproliferative activity. A predicted IC50 in the nanomolar range would be consistent with the potent enzymatic inhibition observed.

Conclusion and Future Directions

This guide outlines a systematic, multi-layered approach for the MoA prediction of a novel compound, this compound. Through a logical progression from in silico modeling to biochemical and cellular validation, we have constructed a robust, evidence-based hypothesis.

Predicted Mechanism of Action: this compound is a potent and selective small molecule inhibitor of Class I histone deacetylases (HDACs). By inhibiting HDAC1, 2, and 3, the compound induces histone hyperacetylation, leading to the transcriptional upregulation of the cell cycle inhibitor p21. This results in cell cycle arrest and subsequent apoptosis, driving its potent antiproliferative effects in cancer cells.

Future Directions:

-

Lead Optimization: Further structure-activity relationship (SAR) studies to optimize potency and isoform selectivity.

-

Advanced Cellular Assays: Confirm the proposed pathway using cell cycle analysis (flow cytometry) and apoptosis assays (Annexin V staining).

-

Pharmacokinetic Profiling: Evaluate the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound.

-

In Vivo Efficacy: Test the compound's anti-tumor efficacy in relevant xenograft animal models.

References

-

Wu, Z., et al. (2019). In silico prediction of chemical mechanism of action via an improved network‐based inference method. British Journal of Pharmacology. [Link]

-

IT Medical Team. (2024). In Vitro Assays in Pharmacology: A Comprehensive Overview. IT Medical Team. [Link]

-

Wu, Z., et al. (2019). In silico prediction of chemical mechanism-of-action via an improved network-based inference method. ResearchGate. [Link]

-

Pharmaron. (n.d.). In Vitro Assay Development – Robust CGT Analysis. Pharmaron. [Link]

-

Joosse, S. A., & Pantel, K. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research. [Link]

-

Opo, F. A., et al. (2021). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics. [Link]

-

Accelevir. (n.d.). Functional Cell-Based Assays. Accelevir. [Link]

-

Al-Ostoot, F. H., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Medicinal Chemistry. [Link]

-

Filimonov, D. A., et al. (2021). In Silico Prediction of Drug–Drug Interactions Mediated by Cytochrome P450 Isoforms. Pharmaceuticals. [Link]

-

Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72896, N-(3-aminophenyl)benzamide. PubChem. [Link]

-

Taylor & Francis. (n.d.). Benzamide – Knowledge and References. Taylor & Francis Online. [Link]

Sources

- 1. In silico prediction of chemical mechanism of action via an improved network‐based inference method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Silico Prediction of Drug–Drug Interactions Mediated by Cytochrome P450 Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pharmaron.com [pharmaron.com]

- 12. itmedicalteam.pl [itmedicalteam.pl]

- 13. Functional Cell-Based Assays | Mechanism of Action, Proliferation [accelevirdx.com]

- 14. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]

A Technical Guide to Unveiling the Biological Targets of N-(3-Aminophenyl)-3-propoxybenzamide

This guide provides a comprehensive framework for the identification and validation of potential biological targets for the novel compound, N-(3-Aminophenyl)-3-propoxybenzamide. As a member of the versatile benzamide class of molecules, this compound holds promise across a spectrum of therapeutic areas. Benzamide derivatives have a rich history in drug discovery, demonstrating a wide array of biological activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] This document outlines a systematic, multi-pronged approach, commencing with computational prediction and culminating in rigorous experimental validation, to elucidate the mechanism of action of this compound.

Part 1: Foundational Insights from the Benzamide Scaffold

The benzamide moiety is recognized as a privileged structure in medicinal chemistry due to its capacity to form hydrogen bonds and participate in various intermolecular interactions.[1] This inherent characteristic has led to the development of numerous benzamide-containing therapeutics. Notably, derivatives of this scaffold have been shown to target a range of crucial cellular players, including:

-

Poly(ADP-ribose) Polymerase (PARP): A family of enzymes central to DNA repair. Inhibition of PARP can induce synthetic lethality in cancer cells with specific DNA repair defects.[1]

-

Histone Deacetylases (HDACs): Enzymes that play a critical role in epigenetic regulation. Novel N-hydroxybenzamide derivatives have been designed as HDAC inhibitors.[4]

-

Smoothened (SMO): A key receptor in the Hedgehog signaling pathway, which is often dysregulated in cancer. Certain benzamide derivatives have been identified as potent SMO antagonists.[5]

-

DNA Methyltransferases (DNMTs): Enzymes that catalyze the methylation of DNA, a key epigenetic modification. Some 4-amino-N-(4-aminophenyl)benzamide analogues have been investigated as inhibitors of DNA methylation.[6]

-

Kinetoplastid Parasite DNA: N-phenylbenzamide derivatives have shown promise as antiprotozoal agents by targeting the mitochondrial DNA of these parasites.[7][8]

Given this precedent, a logical starting point for investigating this compound involves exploring its potential activity against these well-established benzamide target classes.

Part 2: A Systematic Approach to Target Identification and Validation

A robust strategy for identifying the biological targets of a novel compound integrates computational and experimental methodologies. This ensures a comprehensive and validated understanding of the compound's mechanism of action.

Caption: A systematic workflow for novel drug target identification.

In Silico Target Prediction: The First Step

Computational approaches provide a rapid and cost-effective means to generate initial hypotheses about a compound's biological targets.[9][10]

-

Molecular Docking and Virtual Screening: These methods predict the binding affinity of a small molecule to the three-dimensional structure of a protein target.[9] By screening this compound against a library of known protein structures, particularly those of established benzamide targets, we can identify potential high-affinity interactions.

-

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. A pharmacophore model can be built based on known active ligands for a target of interest and then used to screen for new compounds that fit the model.

-

Chemical Similarity and Substructure Searching: By comparing the chemical structure of this compound to databases of compounds with known biological activities, we can infer potential targets.

Table 1: Potential Target Classes for this compound Based on In Silico Analysis

| Target Class | Rationale for Investigation | Key Proteins to Screen |

| PARP Family | Benzamide core is a known PARP inhibitor scaffold.[1] | PARP1, PARP2 |

| HDACs | N-hydroxybenzamides are a known class of HDAC inhibitors.[4] | HDAC1, HDAC2, HDAC6 |

| Kinases | Many small molecule inhibitors target the ATP-binding pocket. | Abl, EGFR, VEGFR, FGFR |

| GPCRs | Benzamide derivatives have shown activity at various GPCRs.[5] | Smoothened (SMO), Dopamine receptors, Serotonin receptors |

| DNMTs | Amide-containing compounds have been explored as DNMT inhibitors.[6] | DNMT1, DNMT3A, DNMT3B |

In Vitro Validation: Confirming Direct Target Interaction

Following in silico prediction, experimental validation is crucial to confirm direct binding and functional modulation of the predicted targets.

2.2.1 Biochemical Assays

These assays directly measure the effect of the compound on the activity of a purified protein.

-

Enzyme Inhibition Assays: For predicted enzyme targets like PARP, HDACs, and kinases, standard enzymatic assays can be used to determine the IC50 value of this compound.

-

Radioligand Binding Assays: For GPCRs, these assays measure the ability of the compound to displace a known radiolabeled ligand from the receptor.

Protocol: PARP1 Inhibition Assay (Homogeneous Fluorescence Polarization)

-

Reagents:

-

Recombinant human PARP1 enzyme

-

NAD+ (substrate)

-

Histone H1 (acceptor protein)

-

Biotinylated NAD+ (tracer)

-

Streptavidin-coated acceptor beads

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)

-

This compound (test compound)

-

Olaparib (positive control)

-

-

Procedure:

-

Prepare a serial dilution of the test compound and positive control in assay buffer.

-

In a 384-well plate, add 5 µL of the compound dilutions.

-

Add 5 µL of PARP1 enzyme solution to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of a substrate mix containing NAD+, biotinylated NAD+, and histone H1.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of a stop solution containing streptavidin-coated acceptor beads.

-

Incubate for 30 minutes at room temperature.

-

Read the fluorescence polarization on a suitable plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

2.2.2 Biophysical Assays

These methods provide direct evidence of binding between the compound and the target protein.

-

Thermal Shift Assay (TSA): This technique measures the change in the melting temperature of a protein upon ligand binding. An increase in the melting temperature indicates that the compound stabilizes the protein, suggesting a direct interaction.

-

Surface Plasmon Resonance (SPR): SPR provides real-time, label-free detection of binding events. It can be used to determine the binding affinity (KD), as well as the association and dissociation rate constants.

Caption: Workflow for a Thermal Shift Assay experiment.

2.2.3 Cell-based Assays

These assays assess the effect of the compound in a more physiologically relevant context.

-

Cellular Thermal Shift Assay (CETSA): This is an extension of the TSA to a cellular environment. It measures the thermal stabilization of a target protein in intact cells upon compound binding, providing evidence of target engagement in a cellular context.

-

Phenotypic Screening: This involves testing the compound in various cell-based models of disease to identify a desired phenotypic response (e.g., inhibition of cancer cell proliferation, reduction of inflammatory cytokine production).

-

Signaling Pathway Analysis: If a target is part of a known signaling pathway, the effect of the compound on downstream signaling events can be measured (e.g., by Western blotting for phosphorylated proteins).

Part 3: In Vivo Confirmation and Preclinical Development

Once a primary target has been validated in vitro and in a cellular context, the next critical step is to confirm target engagement and efficacy in a living organism.

-

Target Engagement Studies: These studies aim to demonstrate that the compound reaches its intended target in the body at a concentration sufficient to elicit a biological response. This can be achieved through techniques such as positron emission tomography (PET) with a radiolabeled version of the compound or by measuring downstream biomarkers of target activity in tissue samples.

-

Efficacy in Disease Models: The therapeutic potential of this compound should be evaluated in relevant animal models of disease. For example, if the compound is a potent PARP inhibitor, its efficacy could be tested in xenograft models of BRCA-deficient cancers.

Conclusion

The identification of the biological targets of this compound requires a systematic and multi-faceted approach. By leveraging the known pharmacology of the benzamide scaffold, employing a combination of in silico prediction, in vitro validation, and in vivo confirmation, researchers can confidently elucidate the mechanism of action of this novel compound. This structured approach not only enhances the probability of success in drug development but also provides a deeper understanding of the compound's biological activity, paving the way for its potential therapeutic application.

References

- The Multifaceted Biological Activities of Benzamide Deriv

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. [Link]

-

Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed. [Link]

- Biological Activity of Novel Benzamide Deriv

- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv

-

Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PubMed Central. [Link]

-

Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PubMed Central. [Link]

-

Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - Semantic Scholar. [Link]

-

Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed. [Link]

-

Identifying novel drug targets with computational precision - ScienceDirect. [Link]

-

Supervised prediction of drug-target interactions using bipartite local models - PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nanobioletters.com [nanobioletters.com]

- 4. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. Supervised prediction of drug-target interactions using bipartite local models - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Role of In Silico Docking in Modern Drug Discovery

An In-Depth Technical Guide to In Silico Docking Studies of N-(3-Aminophenyl)-3-propoxybenzamide

This guide provides a comprehensive, in-depth technical framework for conducting in silico molecular docking studies on the novel compound this compound. As specific research on this molecule is not yet prevalent in published literature, this document establishes a robust methodology by drawing parallels with well-documented studies on structurally similar benzamide derivatives. This approach ensures that the protocols herein are grounded in established, scientifically validated techniques, offering researchers, scientists, and drug development professionals a practical blueprint for virtual screening and interaction analysis.

The journey of a drug from concept to clinic is arduous and expensive. In silico molecular docking has emerged as an indispensable tool in the early stages of this process, enabling rapid and cost-effective prediction of the binding affinity and mode of interaction between a small molecule (ligand) and a biological target (protein). This computational technique allows for the screening of vast virtual libraries of compounds and the prioritization of candidates for further experimental validation, significantly accelerating the drug discovery pipeline.

This compound is a compound of interest due to its benzamide scaffold, a chemical moiety present in numerous clinically approved drugs. The structural features of this molecule, including its hydrogen bond donors and acceptors, and its overall topology, suggest its potential to interact with a variety of biological targets. This guide will, therefore, outline a complete workflow for a hypothetical in silico docking study of this compound, from target selection to the interpretation of results.

Part 1: Target Selection and Rationale

The selection of a relevant biological target is a critical first step in any docking study. Given the lack of specific data for this compound, we turn to the established activities of other benzamide derivatives for guidance. The literature reveals that benzamides have shown significant activity as inhibitors of Histone Deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are implicated in various cancers.[1][2] Therefore, for the purpose of this guide, we will select Histone Deacetylase 2 (HDAC2) as our protein target.

Rationale for Target Selection:

-

Therapeutic Relevance: HDAC inhibitors are a validated class of anti-cancer agents, and the development of novel HDAC inhibitors remains an active area of research.

-

Structural Precedent: The benzamide scaffold is a known feature of some HDAC inhibitors, suggesting that this compound may exhibit similar activity.

-

Availability of Structural Data: The three-dimensional structure of HDAC2 in complex with known inhibitors is available in the Protein Data Bank (PDB), which is essential for structure-based drug design.

Part 2: Ligand and Protein Preparation: A Step-by-Step Protocol

The accuracy of a docking study is highly dependent on the quality of the input structures. The following protocols outline the necessary steps for preparing both the ligand (this compound) and the protein target (HDAC2) for docking.

Ligand Preparation

-

2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing software such as ChemDraw or MarvinSketch.

-

Conversion to 3D: Convert the 2D structure to a 3D structure using the software's built-in functionalities.

-

Energy Minimization: The initial 3D structure is likely not in its lowest energy conformation. Perform energy minimization using a molecular mechanics force field (e.g., MMFF94) to obtain a more stable and realistic conformation. This can be done using software like Avogadro or UCSF Chimera.

-

Charge Assignment: Assign appropriate partial charges to each atom of the ligand. The Gasteiger charge calculation method is commonly used for this purpose.

-

File Format Conversion: Save the prepared ligand structure in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock Vina).

Protein Preparation

-

PDB Structure Retrieval: Download the crystal structure of HDAC2 from the Protein Data Bank (PDB ID: 3MAX). This structure contains the protein in complex with a known inhibitor, which will be useful for defining the binding site.

-

Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and the co-crystallized ligand. This can be accomplished using UCSF Chimera or PyMOL.

-

Protonation: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. The protonation state of ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) at a physiological pH (7.4) should be carefully considered. Tools like H++ can assist in this process.

-

Charge Assignment: Assign partial charges to the protein atoms. The Kollman united-atom charges are a common choice.

-

File Format Conversion: Save the prepared protein structure in the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).

Part 3: Molecular Docking Protocol with AutoDock Vina

AutoDock Vina is a widely used and validated open-source program for molecular docking. The following protocol outlines the steps for docking this compound to HDAC2 using this software.

-

Grid Box Definition: Define the search space for the docking simulation by creating a "grid box" that encompasses the active site of the protein. The dimensions and center of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket. The location of the co-crystallized ligand in the original PDB file can be used to guide the placement of the grid box.

-

Configuration File: Create a configuration file that specifies the paths to the prepared ligand and protein files, the center and dimensions of the grid box, and other docking parameters such as the exhaustiveness of the search.

-

Running the Docking Simulation: Execute the docking simulation from the command line using the AutoDock Vina executable and the prepared configuration file.

-

Output Analysis: AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

Visualizing the Docking Workflow

Caption: A workflow diagram illustrating the key stages of ligand and protein preparation leading to molecular docking.

Part 4: Analysis and Interpretation of Results

-

Binding Affinity: The primary quantitative output is the binding affinity, typically reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity.

-

Binding Pose: The predicted three-dimensional orientation of the ligand within the protein's binding site is crucial for understanding the mode of interaction.

-

Molecular Interactions: The specific interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, should be visualized and analyzed. These interactions are key to the stability of the ligand-protein complex.

Hypothetical Data Presentation

| Compound | Docking Score (kcal/mol) | Number of Hydrogen Bonds | Key Interacting Residues |

| This compound | -8.5 | 3 | HIS142, HIS143, ASP179 |

| Known HDAC2 Inhibitor (Reference) | -9.2 | 4 | HIS142, HIS143, ASP179, TYR306 |

Visualizing Ligand-Protein Interactions

Sources

A Technical Guide to the Preliminary Biological Activity Screening of N-(3-Aminophenyl)-3-propoxybenzamide

Preamble: Structuring the Inquiry into a Novel Chemical Entity

The journey of a novel chemical entity from synthesis to potential therapeutic application is one of systematic inquiry. This guide outlines a comprehensive, multi-tiered strategy for the preliminary biological activity screening of N-(3-Aminophenyl)-3-propoxybenzamide (hereafter designated as NC-103P for notational clarity). As no significant biological data for NC-103P is present in the public domain, this document serves as a robust framework for establishing its foundational pharmacological profile. Our approach is not a rigid template but a logical cascade, where each phase of investigation informs the next. We begin with predictive, computational methods to generate hypotheses, which are then systematically tested and refined through a series of targeted in vitro experiments. The causality behind each experimental choice is detailed, ensuring a self-validating and scientifically rigorous protocol.

Part 1: In Silico Profiling — The Predictive Foundation

Rationale for a Computational First-Pass

Before committing resources to wet-lab experiments, an in silico, or computational, analysis is an indispensable first step.[1] This approach leverages the chemical structure of NC-103P to predict its pharmacokinetic properties, potential toxicity, and likely biological targets.[2] By identifying potential liabilities and generating testable hypotheses about its mechanism of action early, we can design a more efficient and targeted experimental cascade.[1][3]

Methodology: A Triad of Computational Analyses

-

Target Prediction & Druggability Assessment: The principle of chemical similarity posits that molecules with similar structures often interact with similar biological targets.[2] Using ligand-based screening algorithms, the structure of NC-103P can be compared against vast libraries of compounds with known protein targets to predict its potential binding partners. Concurrently, these predicted targets are assessed for "druggability"—the likelihood that their function can be modulated by a small molecule.[4] This step is critical, as up to 60% of clinical trial failures can be attributed to non-druggable targets.[4]

-

ADMET Profiling: The acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) encompasses the key properties that determine a compound's fate within an organism. In silico models can predict parameters such as oral bioavailability, blood-brain barrier penetration, interaction with cytochrome P450 enzymes, and potential for cardiotoxicity or hepatotoxicity.[2] These predictions help to de-risk the compound early in the discovery process.[1]

-

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structures of compounds and their biological activities.[1][5] While building a custom QSAR model requires a dataset of related compounds, we can leverage existing, validated models to predict the likelihood of NC-103P exhibiting certain activities (e.g., cytotoxicity, kinase inhibition) based on its structural features.

Hypothetical In Silico Workflow

The following diagram illustrates the logical flow of the computational screening phase.

Caption: Workflow for the initial in silico evaluation of NC-103P.

Data Presentation: Summarized In Silico Predictions (Hypothetical)

| Parameter | Predicted Value/Class | Implication for Further Study |

| Target Class Prediction | Kinases (75%), GPCRs (15%) | Prioritize kinase and GPCR-related functional assays. |

| Top Predicted Target | Src Family Kinase (SFK) | High-priority target for direct biochemical validation. |

| GI Absorption | High | Suggests potential for oral bioavailability. |

| Blood-Brain Barrier | No | Compound is unlikely to have centrally-mediated effects. |

| CYP2D6 Inhibition | Yes | Potential for drug-drug interactions; monitor in later stages. |

| Hepatotoxicity | Low Probability | Favorable initial safety profile. |

| Lipinski's Rule of 5 | 0 Violations | Indicates good "drug-like" physicochemical properties. |

Part 2: The In Vitro Screening Cascade

Rationale for a Tiered Experimental Approach

The in vitro screening process is designed as a logical funnel, moving from broad, foundational assays to more specific, hypothesis-driven experiments.[6][7] This tiered strategy ensures that resources are focused on the most promising activities and that data from each stage provides a solid foundation for the next.

Tier 1: Foundational Assays — Cytotoxicity & Viability

Objective

The first and most critical experimental step is to determine the concentration range over which NC-103P affects basic cellular health.[7] These assays measure general cytotoxicity (cell killing) and effects on cell viability (metabolic activity). Establishing these parameters is essential for two reasons: 1) It identifies potential anti-proliferative activity, a key hallmark for cancer therapeutics[8], and 2) It defines a non-toxic concentration window for subsequent functional assays, ensuring that observed effects are not simply a byproduct of cell death.[9]

Experimental Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the activity of mitochondrial reductase enzymes, which serves as a proxy for the metabolically active, or viable, cell population.[7]

-

Cell Culture & Seeding: Culture human cell lines (e.g., HEK293 for non-cancerous baseline, A549 lung carcinoma, and MCF-7 breast carcinoma) under standard conditions (37°C, 5% CO₂). Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a 2x serial dilution of NC-103P in culture medium, ranging from 100 µM to ~0.1 µM. Replace the medium in the cell plates with the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

-

Incubation: Incubate the plates for 48-72 hours. The duration should be sufficient to cover at least two cell doubling times.[10]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization & Readout: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals. Measure the absorbance at ~570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control and plot the percent viability against the log of the compound concentration. Calculate the IC₅₀ (concentration that inhibits 50% of cell viability) using non-linear regression.

Experimental Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay quantifies the amount of LDH, a stable cytosolic enzyme, that is released into the culture medium upon loss of plasma membrane integrity—a hallmark of necrosis or late-stage apoptosis.[11][10]

-

Cell Culture & Treatment: Follow steps 1-3 from the MTT protocol, using an identical plate setup for parallel analysis.

-

Sample Collection: After the incubation period, carefully collect a portion of the supernatant from each well.

-

LDH Reaction: Use a commercially available LDH cytotoxicity kit. In a separate 96-well plate, mix the collected supernatant with the kit's reaction mixture (containing lactate, NAD⁺, and a tetrazolium salt).

-

Incubation & Readout: Incubate at room temperature for 30 minutes, protected from light. The LDH in the sample will catalyze a reaction that produces a colored formazan product. Stop the reaction and measure the absorbance at ~490 nm.

-

Data Analysis: Include controls for maximum LDH release (cells lysed with detergent). Calculate the percentage of cytotoxicity relative to the maximum release control. Determine the LC₅₀ (concentration that causes 50% cell lysis).

Data Presentation: Tier 1 Screening Results (Hypothetical)

| Cell Line | Assay Type | Endpoint | Result (µM) | Interpretation |

| HEK293 (Non-cancerous) | Viability | IC₅₀ | > 50 | Low toxicity to non-cancerous cells at tested concentrations. |